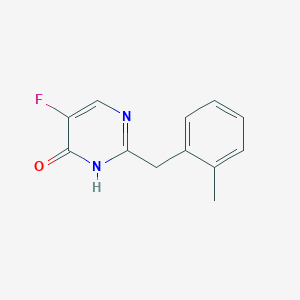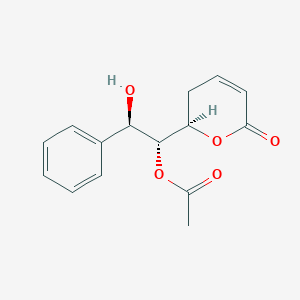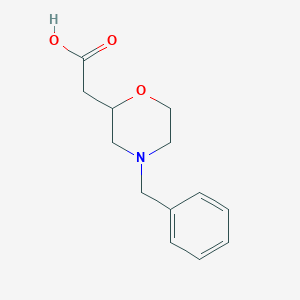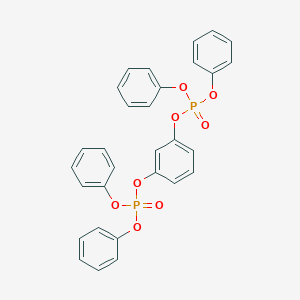![molecular formula C15H18O6 B134598 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one CAS No. 146773-39-9](/img/structure/B134598.png)
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one typically involves the reaction of 7-hydroxy-4-methylchromen-2-one with 2-(2-methoxyethoxy)ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyethoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 7-oxo-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one.
Reduction: Formation of 7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]dihydrochromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
作用機序
The mechanism of action of 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
類似化合物との比較
7-Hydroxy-4-methylchromen-2-one: A simpler derivative with similar biological activities.
7-Hydroxy-4-ethoxymethylchromen-2-one: Another derivative with different alkoxy substituents.
Uniqueness: 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
146773-39-9 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.3 g/mol |
IUPAC名 |
7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H18O6/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3 |
InChIキー |
UGOYFPZQGGGXCY-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |
正規SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |
同義語 |
4-(2,5,8-Trioxanonyl)-umbelliferone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE](/img/structure/B134529.png)










